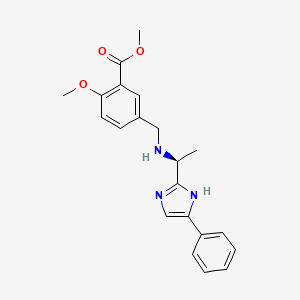

(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate

説明

Eluxadoline impurity.

生物活性

(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate, also known as an impurity or intermediate of Eluxadoline, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a methoxy group, a phenyl-imidazole moiety, and an aminoalkyl chain, contributing to its biological activity.

- Molecular Formula: C21H23N3O3

- Molecular Weight: 365.43 g/mol

- CAS Number: 1391712-57-4

The biological activity of this compound primarily involves modulation of the immune response through interactions with Toll-like receptors (TLRs), particularly TLR7. TLRs are crucial for recognizing pathogens and initiating immune responses. Studies have demonstrated that compounds similar to this structure can activate TLR7, leading to the activation of NF-kB pathways and subsequent cytokine production, which is vital in anti-tumor immunity and inflammatory responses .

Biological Activity Overview

The compound exhibits various biological activities, including:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | TLR7 activation | Increased TNF-alpha and IL-6 production |

| Antitumor | Immune modulation | Reduced tumor growth in murine models |

| Antimicrobial | Immune response enhancement | Potential activity against bacterial strains |

Case Studies

-

Study on Immune Modulation:

- A study published in the Journal of Medicinal Chemistry assessed various imidazoquinoline derivatives for their ability to activate TLR7. The findings indicated that (S)-Methyl 2-Methoxy compound significantly enhanced cytokine production in human peripheral blood mononuclear cells (PBMCs), demonstrating its potential as an immunotherapeutic agent .

-

Antitumor Efficacy:

- In a preclinical trial involving mice with induced tumors, administration of a TLR7 agonist similar to (S)-Methyl 2-Methoxy resulted in a notable decrease in tumor size and increased survival rates compared to controls. The study highlighted the importance of TLR7 activation in enhancing anti-tumor immunity .

科学的研究の応用

Synthesis and Characterization

The synthesis of (S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate involves several steps, starting from the appropriate benzoic acid derivatives and imidazole compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Anticancer Potential

Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle proteins. The imidazole moiety is thought to play a crucial role in enhancing the compound's efficacy against tumor cells.

Irritable Bowel Syndrome

This compound is structurally related to Eluxadoline, which is used in treating irritable bowel syndrome with diarrhea (IBS-D). Its mechanism involves acting on opioid receptors in the gut, thereby reducing bowel contractions and alleviating symptoms associated with IBS-D.

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in therapies aimed at conditions like Alzheimer’s disease or Parkinson’s disease.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Bulletin of Chemical Society demonstrated that derivatives of (S)-Methyl 2-Methoxy compounds showed enhanced antimicrobial activity compared to their parent compounds. The study highlighted the importance of structural modifications in improving biological activity .

- Clinical Trials for IBS-D : Clinical trials assessing the efficacy of Eluxadoline derivatives have shown promising results in reducing IBS-D symptoms, with a significant number of patients reporting improvement after treatment with compounds closely related to (S)-Methyl 2-Methoxy .

- Neuroprotection Research : A recent investigation into the neuroprotective properties of imidazole-containing compounds revealed that they could mitigate oxidative stress-induced neuronal damage, suggesting potential applications for (S)-Methyl 2-Methoxy in neurodegenerative conditions .

特性

IUPAC Name |

methyl 2-methoxy-5-[[[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-14(20-23-13-18(24-20)16-7-5-4-6-8-16)22-12-15-9-10-19(26-2)17(11-15)21(25)27-3/h4-11,13-14,22H,12H2,1-3H3,(H,23,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKCFFFHGRUDFT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。